molecular formula C10H18O2 B14552466 Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- CAS No. 62095-97-0

Cyclohexanol, 1-[(3-methyloxiranyl)methyl]-

Cat. No.: B14552466
CAS No.: 62095-97-0
M. Wt: 170.25 g/mol
InChI Key: AQGRWUGJBYFHDI-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring with a hydroxyl group and an oxirane (epoxide) ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- can be synthesized through several methods. One common approach involves the epoxidation of cyclohexanol derivatives. The reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of cyclohexanol, 1-[(3-methyloxiranyl)methyl]- may involve the catalytic hydrogenation of phenol followed by epoxidation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and m-CPBA.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Diols.

    Substitution: Halogenated cyclohexane derivatives.

Mechanism of Action

The mechanism of action of cyclohexanol, 1-[(3-methyloxiranyl)methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-[(3-methyloxiranyl)methyl]- is unique due to the presence of both a hydroxyl group and an oxirane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

62095-97-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-[(3-methyloxiran-2-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C10H18O2/c1-8-9(12-8)7-10(11)5-3-2-4-6-10/h8-9,11H,2-7H2,1H3

InChI Key

AQGRWUGJBYFHDI-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CC2(CCCCC2)O

Origin of Product

United States

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